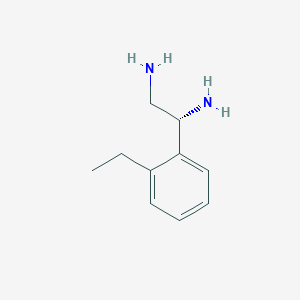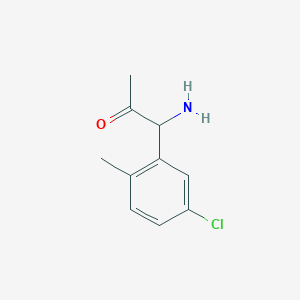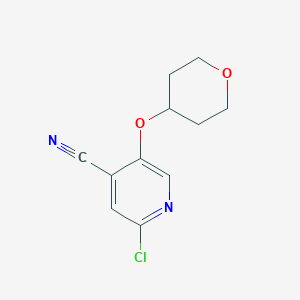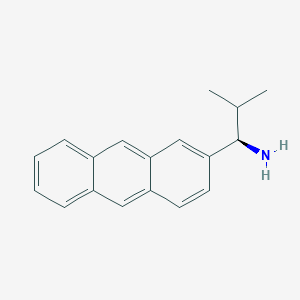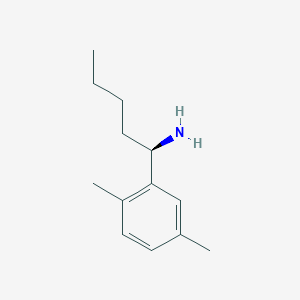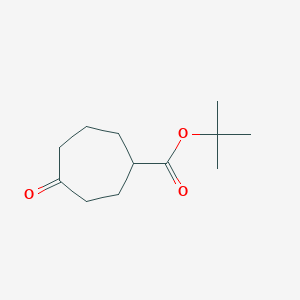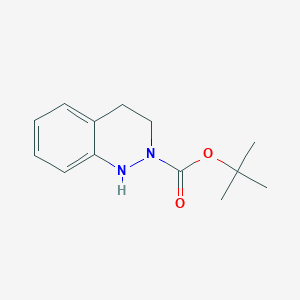![molecular formula C9H13NO2 B13044063 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves the nucleophilic addition reaction. This method typically requires specific reaction conditions, such as the use of organic solvents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as its use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
- 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
Uniqueness
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
Clave InChI |
LERQUQVEZIFCKB-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=C(C=C1)O)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


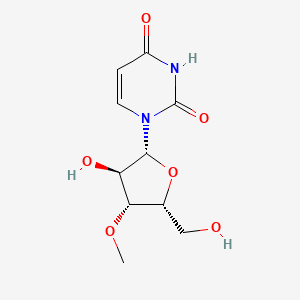

![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
